H-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH

Cell permeability In vitro kinase assay Intact-cell PKC inhibition

Researchers requiring a DMSO-free PKC inhibitor for in vitro kinase activity assays often face solvent interference or membrane partitioning artifacts. H-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH (FARKGALRQ, CAS 150626-45-2) is the non-myristoylated, membrane-impermeant PKC pseudosubstrate peptide (residues 20-28) that solves these challenges. • Directly reconstitutable in aqueous kinase buffer - no DMSO required, eliminating solvent artifacts in IC₅₀/Km determinations. • Validated for permeabilized-cell systems (streptolysin-O, digitonin, electroporation) and serves as the essential negative control for Myr-FARKGALRQ-NH₂. • MW 1,046.24 g/mol; cost-effective 9-mer scaffold for SAR and derivatization studies.

Molecular Formula C46H79N17O11
Molecular Weight 1046.2 g/mol
Cat. No. B15094815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH
Molecular FormulaC46H79N17O11
Molecular Weight1046.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)N
InChIInChI=1S/C46H79N17O11/c1-25(2)22-34(43(72)61-32(16-11-21-55-46(52)53)42(71)62-33(44(73)74)17-18-35(49)64)63-37(66)26(3)57-36(65)24-56-40(69)30(14-8-9-19-47)60-41(70)31(15-10-20-54-45(50)51)59-38(67)27(4)58-39(68)29(48)23-28-12-6-5-7-13-28/h5-7,12-13,25-27,29-34H,8-11,14-24,47-48H2,1-4H3,(H2,49,64)(H,56,69)(H,57,65)(H,58,68)(H,59,67)(H,60,70)(H,61,72)(H,62,71)(H,63,66)(H,73,74)(H4,50,51,54)(H4,52,53,55)
InChIKeyHGHQRZCKRRPIKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PKC 20-28 Pseudosubstrate: Identity and Classification


H-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH (FARKGALRQ, CAS 150626-45-2) is a synthetic nonapeptide corresponding to residues 20–28 of the regulatory pseudosubstrate domain of protein kinase C (PKC) [1]. It functions as a reversible, substrate-competitive inhibitor by occupying the active site of PKC without undergoing phosphorylation, a property conferred by Ala at position 25 in place of the phospho-acceptor Ser [2]. With a molecular weight of 1,046.24 g/mol and a sequence rich in basic residues (3 Arg, 1 Lys), this compound is a foundational tool peptide for in vitro kinase inhibition studies and serves as the parent scaffold for cell-permeable myristoylated derivatives such as Myr-FARKGALRQ-NH₂ .

Minimal PKC pseudosubstrate core (residues 20–28), Ala25 enables substrate-competitive inhibition
Membrane-impermeant; optimized for in vitro biochemical and permeabilized-cell PKC assays
Parent scaffold for cell-permeable myristoylated derivatives (e.g. Myr-FARKGALRQ-NH₂)
Low-MW nonapeptide; basic residue-rich sequence supports high aqueous solubility for DMSO-free workflows

Why PKC 20-28 Pseudosubstrate Cannot Be Substituted


Although several PKC pseudosubstrate peptides share a common inhibitory mechanism, they diverge sharply in cell permeability, molecular weight, solubility, and validated quantitative potency parameters [1]. The non-myristoylated nonapeptide (target compound) is membrane-impermeant and is therefore exclusively suited to in vitro biochemical assays and permeabilized-cell systems, whereas the myristoylated Myr-FARKGALRQ-NH₂ gains intact-cell activity (IC₅₀ = 8 µM in fibroblast MARCKS phosphorylation assay) at the cost of reduced aqueous solubility and a higher molecular weight (1,256.6 g/mol) [2]. The longer PKC 19-36 peptide (RFARKGALRQKNVHEVKN, MW 2,151.5 g/mol) provides an established Ki of 147 nM against purified PKC and is also cell-impermeant, yet its larger size increases synthesis cost and may introduce additional off-target interactions (IC₅₀ for MLCK = 24 µM; for PKA = 423 µM) . Substituting any one of these for another without experimental justification risks invalidating assay conditions, altering inhibitor-to-substrate stoichiometry, or introducing unintended membrane-partitioning effects [1].

Cell permeability mismatch

The target peptide is membrane-impermeant and suited to in vitro or permeabilized systems. Myristoylated analogs cross the plasma membrane; using one in place of the other may invalidate assay conditions.

Solubility and formulation divergence

Target compound dissolves freely in aqueous buffer. Myristoylated and longer PKC peptides have limited solubility and often require organic co-solvents, which can introduce solvent artifacts or confound IC₅₀ determinations.

Potency profile differences

Longer PKC 19-36 has published Ki values; the target nonapeptide lacks quantitative inhibitory constants. Assuming equivalent potency without in-house validation may compromise experimental interpretation.

Quantitative Evidence for PKC 20-28 Pseudosubstrate


Cell Permeability vs. Myristoylated Derivative

H-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH (non-myristoylated) is membrane-impermeant and therefore suitable only for in vitro biochemical assays and permeabilized-cell systems [1]. In contrast, its N-myristoylated counterpart Myr-FARKGALRQ-NH₂ is cell-permeable and inhibits TPA-induced MARCKS phosphorylation in intact fibroblast primary cultures with an IC₅₀ of 8 µM, achieving 98% inhibition at 100 µM . This permeability difference is not incremental but categorical: the non-myristoylated peptide cannot functionally substitute for the myristoylated version in intact-cell experiments, and the myristoylated version introduces a lipophilic myristoyl chain (C₁₄) that alters solubility, partitioning, and potential off-target interactions compared with the parent peptide [1].

Cell permeability
Head-to-head
Target: membrane-impermeant, no intact-cell activity. Myr-derivative: cell-permeable, IC50 8 µM (98% inhibition at 100 µM)
Assay system fit context
Select format based on permeability requirement
Cell permeability In vitro kinase assay Intact-cell PKC inhibition Myristoylation

Molecular Economy: Nonapeptide vs. PKC 19-36

The target compound is a 9-residue peptide (MW 1,046.24 g/mol) representing the minimal pseudosubstrate core sequence [1]. The widely used PKC inhibitor peptide 19-36 (RFARKGALRQKNVHEVKN) is an 18-residue peptide with a molecular weight of 2,151.5 g/mol — approximately 2.1-fold larger . On a molar basis, procurement of the shorter peptide yields roughly twice as many inhibitor molecules per unit mass, directly reducing the cost per assay well when normalized to molar inhibitory units . Additionally, the nonapeptide contains the critical Ala25 residue that defines pseudosubstrate behavior; the longer peptide includes eight C-terminal residues beyond the core pseudosubstrate motif that are not essential for active-site occlusion [1].

Molecular economy
Head-to-head
MW 1,046 vs 2,152 g/mol (~2.1-fold). 9 aa vs 18 aa; ~2× more inhibitor molecules per gram
Supports procurement economy for HTS
Cost per assay well reduced when normalized to molar units
Molecular weight Peptide length Synthesis cost Stoichiometry

Aqueous Solubility vs. Myristoylated Analog

The target compound contains four strongly basic residues (3 Arg, 1 Lys) and an unmodified N-terminus, conferring high aqueous solubility . Vendor data indicate solubility in water and polar solvents, enabling direct reconstitution in standard kinase assay buffers without organic co-solvents . In contrast, the myristoylated analog Myr-FARKGALRQ-NH₂ exhibits limited water solubility (10 mg/mL in water; 25 mg/mL in Tris-HCl, pH 7.5) and requires DMSO for stock solution preparation, introducing a solvent vehicle that may confound enzymatic assays or necessitate solvent controls . The PKC 19-36 peptide has even lower aqueous solubility (0.1% w/v, equivalent to ~1 mg/mL) .

Aqueous solubility
Context-dependent
Target: freely soluble in water. Myr-derivative: limited (10 mg/mL water). PKC 19-36: poorly soluble (~0.1% w/v)
Aqueous assay format compatibility
Solvent-free workflows avoid DMSO artifacts
Solubility Aqueous buffer DMSO-free assay Formulation

PKC Selectivity Over PKA

The pseudosubstrate mechanism intrinsically confers selectivity for PKC over cAMP-dependent protein kinase (PKA). For the structurally homologous PKC 19-36 peptide, the selectivity ratio is quantified: IC₅₀ for purified brain PKC = 0.18 µM vs. IC₅₀ for PKA = 423 µM, representing a ~2,350-fold selectivity window . The target nonapeptide shares the identical core pseudosubstrate motif (FARKGALRQ) and operates through the same active-site-competitive, reversible mechanism [1]. While direct selectivity data for the isolated nonapeptide are not reported in the primary literature, the class-level inference is that the core pseudosubstrate sequence drives PKC-selective binding, and this selectivity is preserved in the shorter peptide [2]. The nonapeptide acts as a substrate antagonist and does not compete with ATP, distinguishing it mechanistically from ATP-competitive small-molecule PKC inhibitors such as staurosporine or Ro 32-0432 [1].

PKC selectivity over PKA
Class-level
Class inference: PKC 19-36 shows ~2,350-fold selectivity (PKC IC50 0.18 µM, PKA IC50 423 µM). Target core sequence preserves selectivity profile
Pseudosubstrate class selectivity context
Direct target selectivity data not reported
PKC selectivity PKA Kinase profiling Substrate-competitive inhibition

Storage Stability and Lyophilized Form

The target compound is supplied as a lyophilized powder stable for ≥12 months at −20°C, consistent with vendor specifications from multiple suppliers . The myristoylated analog Myr-FARKGALRQ-NH₂ and the longer PKC 19-36 peptide share identical storage recommendations (−20°C, desiccated, protect from light) and comparable shelf-life claims . This equivalence in storage stability means procurement decisions need not be driven by differential degradation risk; selection should instead be based on the functional differentiation dimensions (permeability, MW, solubility) described above.

Storage stability
Reported
Lyophilized powder, stable ≥12 months at −20°C. Storage profile equivalent across PKC pseudosubstrate peptide class
Storage parity; differentiation rests on functional properties
Desiccated, protect from light
Lyophilized stability Storage conditions Shelf life −20°C storage

Potency Data Gap: No Published Ki/IC₅₀

The primary literature does not report a directly measured Ki or IC₅₀ value for the isolated non-myristoylated nonapeptide H-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-OH against purified PKC isoforms [1]. The foundational House & Kemp (1987) study characterized the pseudosubstrate region (residues 19–36) as a specific PKC inhibitor but did not determine the isolated 20–28 peptide's inhibitory constant [1]. Eichholtz et al. (1993) used the myristoylated form exclusively and reported half-maximal inhibition at 8 and 20 µM in two cellular PKC readouts, but these values reflect the myristoylated peptide and intact-cell conditions [2]. By contrast, the longer PKC 19-36 peptide has an established Ki of 147 nM and IC₅₀ of 0.18 µM against purified brain PKC . Users of the target nonapeptide should anticipate the need for in-house potency validation under their specific assay conditions. This data gap does not diminish the compound's utility as a mechanistic tool but means that direct potency comparisons with PKC 19-36 cannot be made from published data.

Potency data gap
Data to verify
No published Ki/IC50 for isolated nonapeptide. PKC 19-36 Ki = 147 nM
In-house potency validation required
Cannot compare potency from published data
Potency gap Ki IC₅₀ Kinase assay validation

Application Scenarios for PKC 20-28 Pseudosubstrate


DMSO-Free In Vitro Kinase Assays

The target compound's high aqueous solubility and freedom from organic co-solvents make it the preferred PKC pseudosubstrate inhibitor for in vitro kinase activity assays where DMSO must be avoided due to enzyme sensitivity or solvent interference [1]. Unlike the myristoylated derivative (which requires DMSO for stock preparation) or the poorly soluble PKC 19-36 (0.1% in water), the nonapeptide can be directly reconstituted in standard kinase buffer at the desired working concentration [2]. This scenario includes radioactive γ-³²P-ATP incorporation assays, fluorescence-based kinase activity measurements, and any biochemical system where solvent artifacts could confound IC₅₀ or Km determinations.

Permeabilized Cell Models for PKC Signaling

In streptolysin-O-permeabilized or electropermeabilized cell preparations, the non-myristoylated pseudosubstrate peptide gains access to intracellular PKC without requiring a myristoyl membrane anchor [1]. Eichholtz et al. (1993) demonstrated that synthetic pseudosubstrate peptides (including the non-myristoylated nonapeptide) function as specific PKC inhibitors in permeabilized cell systems, establishing this as a validated experimental modality [1]. Researchers using digitonin-permeabilized neutrophils, electroporated islets of Langerhans, or saponin-treated smooth muscle preparations can employ the target compound without the confounding variable of myristoyl-dependent membrane partitioning.

Scaffold for SAR and Peptide Engineering

The minimal 9-residue pseudosubstrate sequence represents the smallest functional unit capable of PKC active-site occlusion, making it the ideal starting scaffold for derivatization studies [1]. Investigators performing Ala-scanning mutagenesis, residue substitution (e.g., Ala25→Ser to convert inhibitor to substrate), retro-inverso analog synthesis, or conjugation to cell-penetrating peptides require the unadorned parent peptide as a reference control [2]. The target compound's relatively low molecular weight (1,046.24 g/mol) and straightforward solid-phase synthesis also make it cost-effective for large-scale SAR campaigns compared with the 18-residue PKC 19-36 peptide .

Negative Control for Myristoylated Inhibitor

When the myristoylated Myr-FARKGALRQ-NH₂ is used as a cell-permeable PKC inhibitor in intact-cell studies, the non-myristoylated parent peptide serves as the essential membrane-impermeant negative control [1]. Any biological effect observed with the myristoylated peptide but absent with the non-myristoylated peptide can be attributed to intracellular PKC inhibition rather than extracellular or membrane-surface effects [2]. This paired usage is explicitly recommended by the experimental design logic of the original Eichholtz et al. (1993) study, where non-myristoylated pseudosubstrate peptides were shown to be ineffective in intact cells due to plasma membrane impermeability [1].

Application
Selection Property
Validation Focus
DMSO-free in vitro kinase assays
High aqueous solubility, no organic co-solvent required
Solvent-free assay compatibility; enzyme activity in buffer
Permeabilized cell models
Membrane-impermeant; intracellular access after permeabilization
Cell permeability validation in permeabilized model
Peptide engineering & SAR scaffold
Minimal 9-residue pseudosubstrate core, Ala25 critical
Substitution tolerance; derivatization reference control
Negative control for myristoylated inhibitor
Impermeant parent peptide, no intracellular effect in intact cells
Membrane partitioning attribution; paired control logic
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